1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
- The pyridazine intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate.
- Reaction conditions: Reflux in acetonitrile or DMF (dimethylformamide).
Attachment of the 4-Methylthiazol-2-yl Group:
- The final step involves coupling the intermediate with 4-methylthiazol-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
- Reaction conditions: Room temperature in dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyridazine Core:
- Starting with a suitable dicarbonyl compound, such as diethyl oxalate, and hydrazine hydrate to form the pyridazine ring.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used, leading to various substituted derivatives.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(3-Chlorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 1-(3-Bromobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Comparison:
- Substituent Effects: The presence of different halogen atoms (fluorine, chlorine, bromine) on the benzyl group can significantly affect the compound’s biological activity and chemical reactivity.
- Biological Activity: Fluorine-substituted compounds often exhibit different pharmacokinetic properties compared to their chlorine or bromine counterparts, potentially leading to improved efficacy or reduced side effects.
This detailed overview provides a comprehensive understanding of 1-(3-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-9-24-16(18-10)19-15(23)13-5-6-14(22)21(20-13)8-11-3-2-4-12(17)7-11/h2-7,9H,8H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNANPTUPRGZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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